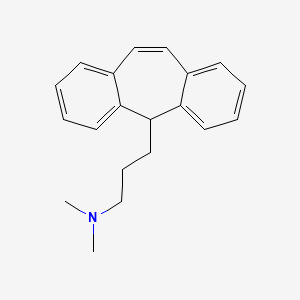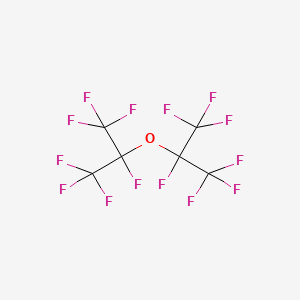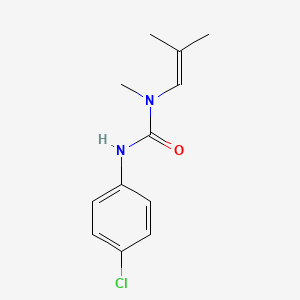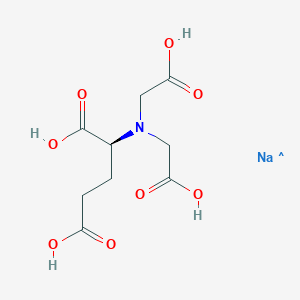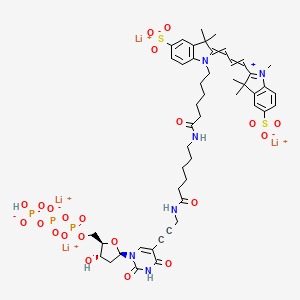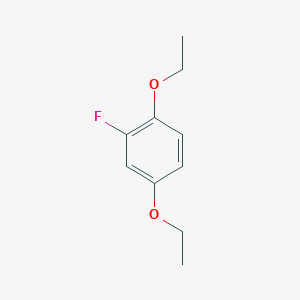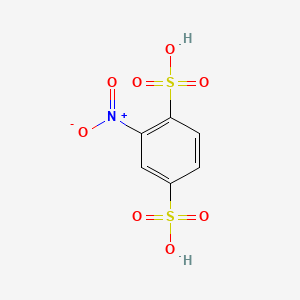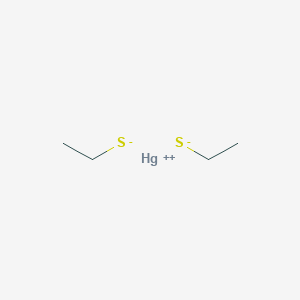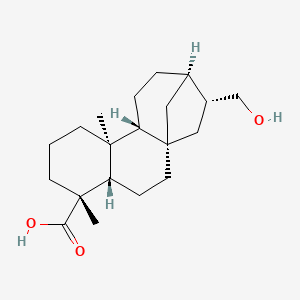
Siegeskaurolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Siegeskaurolic acid is a kaurane diterpenoid acid derived from the plant Sigesbeckia pubescens. This compound has been studied for its various pharmacological properties, including anti-inflammatory, antinociceptive, and antithrombotic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of siegeskaurolic acid involves the extraction of the compound from the aerial parts of Sigesbeckia pubescens. The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the pure compound .
Industrial Production Methods
the extraction and purification processes used in laboratory settings can be scaled up for industrial production, involving larger quantities of solvents and more efficient chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Siegeskaurolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced pharmacological activities. These derivatives are often tested for their efficacy in different biological assays .
Aplicaciones Científicas De Investigación
Siegeskaurolic acid has been extensively studied for its scientific research applications in various fields:
Mecanismo De Acción
Siegeskaurolic acid exerts its effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway. This inhibition prevents the expression of pro-inflammatory cytokines and enzymes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound also blocks the degradation of IκB-α, which is essential for the activation of NF-κB .
Comparación Con Compuestos Similares
Similar Compounds
Kirenol: Another kaurane diterpenoid with anti-inflammatory properties.
Ursolic acid: A triterpenoid known for its anti-inflammatory and anticancer activities.
β-Sitosterol: A plant sterol with anti-inflammatory and cholesterol-lowering effects.
Uniqueness
Siegeskaurolic acid is unique due to its specific inhibition of the NF-κB pathway, which is a critical regulator of inflammation. This targeted mechanism of action distinguishes it from other similar compounds that may have broader or less specific effects .
Propiedades
Fórmula molecular |
C20H32O3 |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(1S,4S,5R,9S,10R,13R,14R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H32O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h13-16,21H,3-12H2,1-2H3,(H,22,23)/t13-,14+,15+,16+,18-,19-,20+/m1/s1 |
Clave InChI |
HHAMKMUMKLXDFQ-IHAQYFQTSA-N |
SMILES isomérico |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@H](C4)CO)(C)C(=O)O |
SMILES canónico |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)CO)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


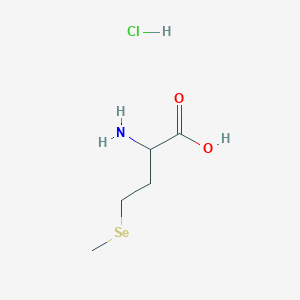
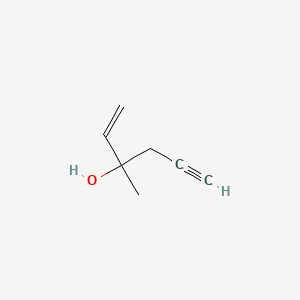
![(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid](/img/structure/B14755309.png)
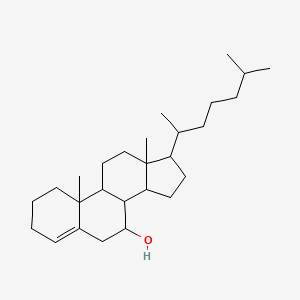
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide](/img/structure/B14755329.png)
